3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methyl group at the 5-position.
Preparation Methods
The synthesis of 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-methylpyrrole with pyrazine derivatives under controlled conditions can yield the desired compound. Industrial production methods often involve multi-step synthesis, including halogenation and cyclization reactions, to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in chemical synthesis .
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine derivatives
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)10-6(8)4-9-5/h2-4H,1H3 |
InChI Key |
YXRDOALENXVVQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC=C(N=C21)Br |
Origin of Product |
United States |
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